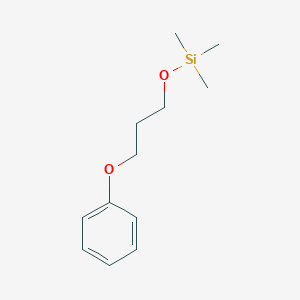

Trimethyl(3-phenoxypropoxy)silane

Description

Properties

CAS No. |

16654-49-2 |

|---|---|

Molecular Formula |

C12H20O2Si |

Molecular Weight |

224.37 g/mol |

IUPAC Name |

trimethyl(3-phenoxypropoxy)silane |

InChI |

InChI=1S/C12H20O2Si/c1-15(2,3)14-11-7-10-13-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |

InChI Key |

MCPDISCUAORQND-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)OCCCOC1=CC=CC=C1 |

Canonical SMILES |

C[Si](C)(C)OCCCOC1=CC=CC=C1 |

Synonyms |

(3-Phenoxypropoxy)trimethylsilane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Trimethyl(3-phenoxypropoxy)silane, enabling comparative analysis of their properties and applications.

Trimethyl((3-phenylprop-1-en-1-yl)oxy)silane (6o)

- CAS: Not provided.

- Molecular Formula : C₁₂H₁₆OSi.

- Key Features : Contains a phenyl group and an unsaturated propenyloxy chain (C=C).

- Synthesis : Derived from 4-phenyl-3-buten-2-one via aryl migration, yielding 37% isolated product .

- Applications: The alkene moiety enhances reactivity in cycloaddition or polymerization reactions, unlike the saturated propoxy chain in this compound.

Trimethyl(3-phenyl-2-propenyl)-Silane

- CAS: Not provided.

- Molecular Formula : C₁₂H₁₆Si.

- Key Features : Propenyl (allyl) group directly bonded to silicon.

- Market Data : Global production capacity is projected to grow at 4.2% CAGR (2020–2025), driven by demand in polymer and electronics industries .

Trimethoxy(3,3,3-trifluoropropyl)silane

- CAS : 429-60-6.

- Molecular Formula : C₆H₁₃F₃O₃Si.

- Key Features : Fluorinated propyl chain increases hydrophobicity and thermal stability.

- Applications: Critical in coatings and adhesives requiring low surface energy. The trifluoropropyl group offers superior chemical resistance compared to phenoxypropoxy .

3-(3,4-Dimethoxyphenyl)-1-propyn-1-ylsilane

- CAS : 64829400.

- Molecular Formula : C₁₄H₂₀O₂Si.

- Key Features : Propynyl (C≡C) and dimethoxyphenyl groups enhance electronic conjugation.

- Applications : Acts as an intermediate in photoluminescent materials, leveraging electron-rich aromatic systems .

(1-Propenyloxy)trimethylsilane

- CAS : 19879-97-1.

- Molecular Formula : C₆H₁₄OSi.

- Key Features : Propenyloxy group (CH₂CH=CHO–) introduces allylic reactivity.

- Applications: Used in radical-initiated polymerizations, contrasting with the ether-linked phenoxypropoxy group’s stability .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Applications |

|---|---|---|---|---|

| This compound | 16654-49-2 | C₁₂H₂₀O₂Si | Phenoxypropoxy chain | Protecting groups, surface modification |

| Trimethyl((3-phenylprop-1-en-1-yl)oxy)silane | N/A | C₁₂H₁₆OSi | Phenyl + propenyloxy (C=C) | Cycloaddition reactions |

| Trimethoxy(3,3,3-trifluoropropyl)silane | 429-60-7 | C₆H₁₃F₃O₃Si | Trifluoropropyl chain | Fluoropolymer coatings |

| 3-(3,4-Dimethoxyphenyl)-1-propyn-1-ylsilane | 64829400 | C₁₄H₂₀O₂Si | Propynyl + dimethoxyphenyl | Optoelectronic materials |

| (1-Propenyloxy)trimethylsilane | 19879-97-1 | C₆H₁₄OSi | Propenyloxy (CH₂CH=CHO–) | Radical polymerizations |

Research Findings and Trends

- Synthetic Challenges : Volatility issues in silane intermediates (e.g., methylthiomethyl propargyl ether) necessitate protective strategies, such as trimethylsilyl groups, to improve stability .

- Market Trends : Trimethyl(3-phenyl-2-propenyl)-Silane’s production growth highlights industrial demand for allyl-silanes in advanced materials .

- Fluorinated Silanes: The trifluoropropyl group in Trimethoxy(3,3,3-trifluoropropyl)silane demonstrates enhanced chemical resistance, making it preferable in harsh environments compared to phenoxypropoxy derivatives .

Preparation Methods

Mechanistic Advantages

DBU, a strong non-nucleophilic base, rapidly deprotonates 3-phenoxypropanol, accelerating the silylation process. In a representative protocol, 3-phenoxypropanol (5.0 mmol) is mixed with chlorotrimethylsilane (0.8 mL, 6.0 mmol) and DBU (1.0 mL, 7.0 mmol) in dichloromethane (5.0 mL). The reaction completes within 12 hours at room temperature, followed by extraction with pentane and drying.

Key Parameters:

Comparative Analysis

DBU-mediated reactions achieve higher conversion rates but require careful handling due to the base’s hygroscopic nature. Residual DBU can complicate purification, necessitating additional washes with dilute HCl.

Lithium Hexamethyldisilazide (LiHMDS) Assisted Method

For high-yield syntheses, LiHMDS serves as a potent deprotonating agent, enabling silylation under cryogenic conditions.

Low-Temperature Protocol

A solution of LiHMDS (50.0 mL, 1.0 M in THF) is cooled to 0°C, and 3-phenoxypropanol (25.0 mmol) is added dropwise. After 30 minutes, chlorotrimethylsilane (4.8 mL, 37.5 mmol) is introduced, and stirring continues for 45 minutes. The reaction is quenched with saturated NaHCO₃, extracted with hexanes, and concentrated to afford the product.

Key Parameters:

Industrial Considerations

While LiHMDS offers exceptional yields, its cost and sensitivity to moisture render it less practical for large-scale production.

Alternative Catalytic Approaches

Recent patents describe copper-catalyzed deamination strategies for silane synthesis, though these are more relevant to isocyanate derivatives. For Trimethyl(3-phenoxypropoxy)silane, such methods remain exploratory.

Comparative Evaluation of Methods

The table below summarizes the performance metrics of each method:

Q & A

Basic: What are the recommended methods for synthesizing Trimethyl(3-phenoxypropoxy)silane, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Base-Mediated Reactions : React 3-phenoxypropanol with trimethylchlorosilane in the presence of a base (e.g., sodium hydride or triethylamine) to facilitate silane bond formation. Optimize reaction temperature (40–60°C) and solvent polarity (e.g., THF or dichloromethane) to enhance yield .

- Purification : Use fractional distillation or column chromatography to isolate the product from unreacted starting materials or byproducts. Monitor reaction progress via TLC or GC-MS.

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of alcohol to silane) and ensure anhydrous conditions to minimize hydrolysis .

Basic: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

Key techniques include:

Advanced: How can researchers address discrepancies in reported stability data for this compound under varying storage conditions?

Methodological Answer:

Contradictions in stability data (e.g., hydrolysis rates or thermal decomposition) require systematic validation:

- Controlled Stability Studies : Store samples under varying humidity (0–80% RH), temperature (–20°C to 60°C), and light exposure. Monitor degradation via HPLC or NMR to quantify siloxane formation .

- Computational Modeling : Use DFT calculations to predict hydrolysis pathways and identify susceptible bonds. Compare with experimental data to refine models.

- Cross-Validation : Replicate literature protocols and compare results with existing datasets to identify methodological variables (e.g., trace water in solvents) .

Advanced: What strategies are employed to elucidate the reaction mechanisms involving this compound in organosilicon polymer synthesis?

Methodological Answer:

Mechanistic studies focus on:

- Kinetic Isotope Effects (KIE) : Replace with in the phenoxypropoxy chain to track bond cleavage during polymerization.

- Radical Trapping : Add TEMPO to confirm/rule out radical intermediates in photoinitiated crosslinking reactions.

- Spectroscopic Monitoring : Use in situ NMR to observe siloxane bond formation and polymerization kinetics .

- Comparative Studies : Contrast reactivity with analogs (e.g., phenyl vs. alkyl-substituted silanes) to assess electronic effects on reaction pathways .

Safety: What personal protective equipment (PPE) is essential when handling this compound, and how should glove integrity be assessed?

Methodological Answer:

- PPE Requirements :

- Glove Integrity Checks :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.